7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the purine core: Starting from simple precursors like urea and malonic acid derivatives.
Substitution reactions: Introducing the benzyl, methyl, and phenylethyl groups through nucleophilic substitution or alkylation reactions.
Amidation: Forming the amino group by reacting with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale synthesis.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reacting with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a precursor or intermediate in the synthesis of other complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Studying its effects on various enzymes, particularly those involved in nucleotide metabolism.
Cell signaling: Investigating its role in modulating cellular pathways.
Medicine
Drug development: Exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Materials science:
Agriculture: Investigating its use as a pesticide or growth regulator.
Mechanism of Action
The mechanism of action of 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways and targets would depend on the context of its application, such as in drug development or enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. Its benzyl and phenylethyl groups could enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
7-benzyl-3-methyl-8-(1-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKSXPSGYYQWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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